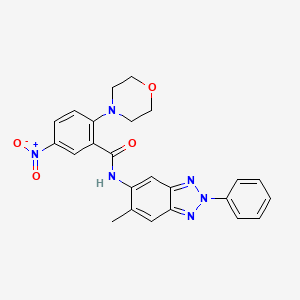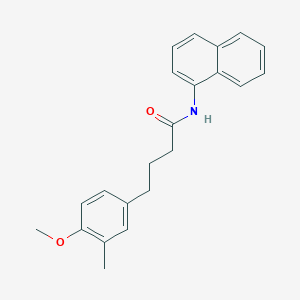
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine is a heterocyclic organic compound It features an imidazole ring, which is a five-membered ring containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine can be achieved through a multi-step process. One common method involves the alkylation of an imidazole derivative with a benzyl halide. The reaction typically requires a base, such as potassium carbonate, and is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Aplicaciones Científicas De Investigación
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use as a pharmaceutical agent.
Industry: It is used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-N-(4-methylbenzyl)-1H-benzimidazol-5-amine: This compound has a similar structure but with a benzimidazole ring instead of an imidazole ring.
1-methyl-N-(4-methylbenzyl)-1H-tetrazol-5-amine: This compound features a tetrazole ring, which is another type of nitrogen-containing heterocycle.
Uniqueness
1-methyl-N-(4-methylbenzyl)-5-phenyl-1H-imidazol-2-amine is unique due to its specific substitution pattern on the imidazole ring. This pattern can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Propiedades
Fórmula molecular |
C18H19N3 |
|---|---|
Peso molecular |
277.4 g/mol |
Nombre IUPAC |
1-methyl-N-[(4-methylphenyl)methyl]-5-phenylimidazol-2-amine |
InChI |
InChI=1S/C18H19N3/c1-14-8-10-15(11-9-14)12-19-18-20-13-17(21(18)2)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,19,20) |
Clave InChI |
HCEOSGVPEMBFQI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)CNC2=NC=C(N2C)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(4-Chlorophenyl)amino]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11565603.png)
![N'-[(1E)-dodecylidene]-3,5-dinitrobenzohydrazide](/img/structure/B11565605.png)
![N-(5-chloro-2-methylphenyl)-2-oxo-2-[(2E)-2-(4-propoxybenzylidene)hydrazinyl]acetamide](/img/structure/B11565606.png)
![4-[(E)-({2-[(3,4-Dimethoxyphenyl)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B11565611.png)
![N-benzyl-N-[2-(dimethylamino)ethyl]-3-oxo-2-(2-oxopyridin-1(2H)-yl)-3-phenylpropanamide](/img/structure/B11565612.png)
![4-methoxybenzyl (2E)-2-{4-[(3-chlorophenyl)amino]-4-oxobutan-2-ylidene}hydrazinecarboxylate](/img/structure/B11565613.png)

![2-(benzylsulfanyl)-N'-[(E)-{4-[(4-methylbenzyl)oxy]phenyl}methylidene]propanehydrazide](/img/structure/B11565642.png)
![N'-[(1E)-dodecylidene]-2,4-dinitrobenzohydrazide](/img/structure/B11565643.png)

![N,N-diethyl-2-(2-phenyl-1H-imidazo[1,2-a]benzimidazol-1-yl)ethanamine](/img/structure/B11565651.png)
![3-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(3,4-dichlorophenyl)-3-oxopropanamide](/img/structure/B11565661.png)
![4-[(3E)-3-{[2-(4-Methoxyphenoxy)acetamido]imino}butanamido]benzamide](/img/structure/B11565666.png)
![6-(3-chloro-4-methoxyphenyl)-N-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11565668.png)
